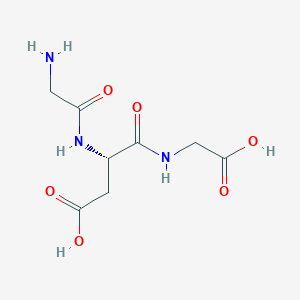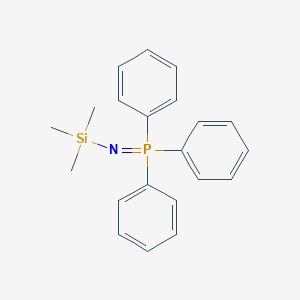![molecular formula C13H18N2O4 B082395 [3-(methoxycarbonylamino)phenyl] N-butylcarbamate CAS No. 13684-36-1](/img/structure/B82395.png)
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester): is a bioactive chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) typically involves the esterification of carbanilic acid derivatives. One common method is the reaction of m-hydroxycarbanilic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reaction with butyl isocyanate to form the butylcarbamate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and carbamation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester): Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Chlorprocarb: A carbamate pesticide with similar ester and carbamate functional groups but different substituents, resulting in distinct applications and toxicity profiles.
Uniqueness
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
13684-36-1 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
JGNLKFYGXRGIMJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
| 13684-36-1 | |
Synonyms |
N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)






